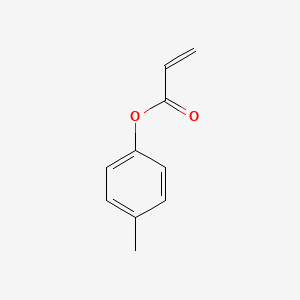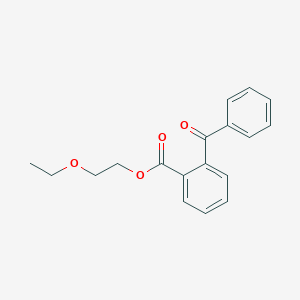
Octyl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (3-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an octyl group attached to a carbamate moiety, which is further substituted with a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (3-chlorophenyl)carbamate typically involves the reaction of octanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The general reaction scheme is as follows: [ \text{Octanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl (3-chlorophenyl)carbamate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug formulations and as a pharmacological agent.
Industry: It is utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of Octyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate): Used as a plant growth regulator and potato sprout suppressant
Chlorphenesin carbamate: A centrally acting muscle relaxant.
Comparison: Octyl (3-chlorophenyl)carbamate is unique due to its octyl group, which imparts different physicochemical properties compared to other carbamates like chlorpropham and chlorphenesin carbamate. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other carbamates may not be as effective.
Eigenschaften
CAS-Nummer |
2150-91-6 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
octyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-11-19-15(18)17-14-10-8-9-13(16)12-14/h8-10,12H,2-7,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
JOZXIIDFICDQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


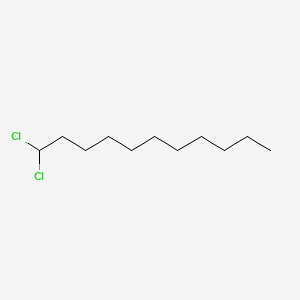
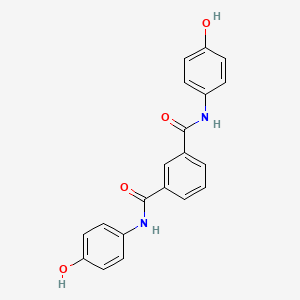

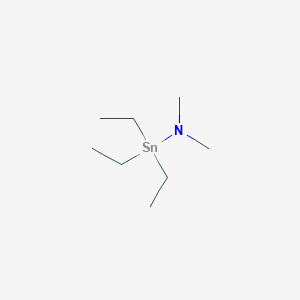
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)



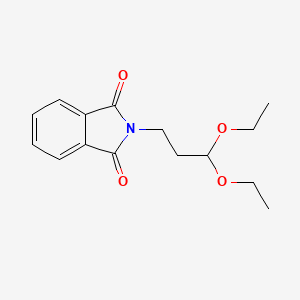
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
